molecular formula C11H14N2O B2386346 1-(2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)ethan-1-one CAS No. 80773-02-0

1-(2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)ethan-1-one

Cat. No.: B2386346
CAS No.: 80773-02-0
M. Wt: 190.246
InChI Key: PSYPXVHYTTYORG-UHFFFAOYSA-N
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Description

This compound, also known as 1-acetyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, is a chemical compound with the molecular weight of 190.24 . It is typically in powder form .


Synthesis Analysis

The synthesis of similar compounds has been achieved through various methods. For instance, the cyclization of N-alkoxy α-halogenoacetamides with N-(2-chloromethyl)aryl amides has been used for rapid access to 1,2,4,5-tetrahydro-1,4-benzodiazepine-3-one derivatives . Another method involves the intramolecular Barbier reaction of N-(2-iodophenethyl)-phenacylamines .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14N2O/c1-9(14)13-8-4-7-12-10-5-2-3-6-11(10)13/h2-3,5-6,12H,4,7-8H2,1H3 .


Physical and Chemical Properties Analysis

This compound is typically in powder form and is stored at room temperature . It has a molecular weight of 190.24 .

Safety and Hazards

The compound has been associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Properties

IUPAC Name

1-(1,2,3,4-tetrahydro-1,5-benzodiazepin-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-9(14)13-8-4-7-12-10-5-2-3-6-11(10)13/h2-3,5-6,12H,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYPXVHYTTYORG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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